MIK665 -

MIK665

Catalog Number: EVT-276374
CAS Number:
Molecular Formula: C47H44ClFN6O6S
Molecular Weight: 875.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MIK665, also known as S64315, is a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, a key regulator of apoptosis. [, , , ] Belonging to the class of BH3 mimetics, MIK665 exhibits promising anti-tumor activity in various hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma. [, , , ] MIK665 acts by binding to the BH3 binding groove of MCL-1, mimicking the action of pro-apoptotic BH3-only proteins, thereby promoting apoptosis in MCL-1-dependent cancer cells. [, , , ]

Chemical Name: MIK665 []

Mechanism of Action
  • MCL-1 Inhibition: MIK665 selectively binds to MCL-1 with sub-nanomolar affinity (Ki = 0.048 nM), demonstrating high specificity for MCL-1 over other anti-apoptotic BCL-2 family members. [] This binding disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX, thereby releasing these proteins to initiate apoptosis. [, , ]
  • Apoptosis Induction: By inhibiting MCL-1, MIK665 promotes the activation of the intrinsic apoptosis pathway. [] This activation leads to increased caspase activity, particularly caspase-3, and subsequent cleavage of PARP, a hallmark of apoptosis. [, ]
  • Synergistic Effects: MIK665 demonstrates enhanced anti-tumor activity when combined with other BH3 mimetics, such as BCL-2 inhibitors like venetoclax and BCL201/S55746. [, , , , , ] This synergy arises from the simultaneous targeting of multiple anti-apoptotic proteins, overcoming potential resistance mechanisms and leading to more robust apoptosis induction. [, ]
Applications
  • Acute Myeloid Leukemia (AML): MIK665 demonstrates potent anti-tumor activity against various AML cell lines and patient-derived xenograft models, including those with FLT3-ITD mutations. [, , , ] Notably, combining MIK665 with FLT3 inhibitors like midostaurin exhibits synergistic effects, enhancing apoptosis induction and tumor regression. []
  • Multiple Myeloma (MM): MIK665 exhibits promising activity in MM models, particularly in combination with BCL-2 inhibitors, leading to durable anti-tumor responses. [, ]
  • Lymphoma: MIK665 displays efficacy against various lymphoma models, including diffuse large B-cell lymphoma (DLBCL), and shows synergistic activity when combined with BCL-2 inhibitors. [, , , ]
  • Melanoma: Studies suggest the potential of MIK665 in treating melanoma, particularly in combination with BCL-2 inhibitors, demonstrating efficacy against various melanoma cell lines, including those difficult-to-treat and those without BRAF-V600E/K mutations. [, , , ]
  • Senescent Cell Elimination: Research indicates the potential of MIK665 in selectively eliminating senescent cells, especially when combined with other BH3 mimetics. [] This application holds promise for treating age-related diseases associated with senescent cell accumulation. []
Future Directions
  • Clinical Development: MIK665 is currently under investigation in phase 1 clinical trials for AML, MDS, MM, and lymphoma. [] Future research should focus on evaluating the safety, efficacy, and optimal dosing strategies of MIK665 in these hematological malignancies.
  • Combination Therapies: Investigating the therapeutic potential of MIK665 in combination with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy, is crucial. [, ] This exploration could lead to more effective treatment regimens for various hematological malignancies.

S63845

Compound Description: S63845 is a potent and selective Myeloid cell leukemia sequence 1 (Mcl-1) inhibitor. [] It binds to the BH3 binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins and thereby promoting apoptosis. [] S63845 has demonstrated synergistic antitumor activity in combination with FLT3 inhibitors in preclinical models of FLT3-ITD AML. []

Relevance: S63845 is structurally related to MIK665 and served as a predecessor in its development. [] MIK665 exhibits improved potency compared to S63845. [] Both compounds target Mcl-1 and have been investigated for their synergistic potential in combination with other anti-cancer agents.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a selective inhibitor of B-cell lymphoma-2 (Bcl-2), another anti-apoptotic protein. [] It is a BH3 mimetic that has been approved for treating relapsed or refractory Chronic Lymphocytic Leukemia. []

Relevance: Venetoclax targets a different anti-apoptotic protein than MIK665, but both are members of the Bcl-2 family. [] Combining MIK665 with Venetoclax has shown synergistic antitumor activity in various hematological malignancies. [] This synergistic effect arises from targeting multiple anti-apoptotic proteins simultaneously.

BCL201 (S55746)

Compound Description: BCL201 is a novel and potent BH3 mimetic that selectively inhibits Bcl-2. []

Relevance: Similar to Venetoclax, BCL201 targets Bcl-2 while MIK665 targets Mcl-1. [] The combination of MIK665 and BCL201 exhibits strong synergistic antitumor activity in several hematological malignancies. [] This highlights the therapeutic potential of targeting both Bcl-2 and Mcl-1 for enhanced efficacy.

Navitoclax

Compound Description: Navitoclax is a BH3-mimetic that targets Bcl-2 family proteins. [, ]

Relevance: Although Navitoclax targets the Bcl-2 family similar to MIK665, it is less selective and inhibits multiple family members. [, ] Combining Navitoclax with MIK665 has shown synergistic effects in killing difficult-to-treat melanoma cells, suggesting potential therapeutic benefits. [, ]

HDM201

Compound Description: HDM201 is a selective small molecule inhibitor of the interaction between p53 and Hdm2. [] This inhibition stabilizes p53, a tumor suppressor protein, and leads to the expression of pro-apoptotic molecules. []

Relevance: While HDM201 targets a different pathway than MIK665, both compounds ultimately converge on promoting apoptosis. [] Combining MIK665 with HDM201 has demonstrated potent antitumor responses in AML models, suggesting a potential therapeutic advantage for this combination. []

Properties

Product Name

(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid

IUPAC Name

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid

Molecular Formula

C47H44ClFN6O6S

Molecular Weight

875.4 g/mol

InChI

InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1

InChI Key

PKYIMGFMRFVOMB-LDLOPFEMSA-N

SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Solubility

Soluble in DMSO

Synonyms

MIK665; MIK-665; MIK 665; S 64315; S-64315; S64315.

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.